Tripotassium hexafluorotri-mu-oxotriborate(3-)

Description

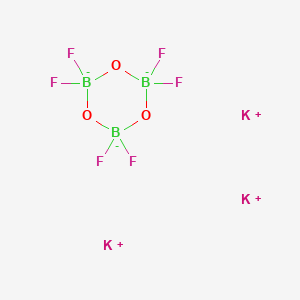

Tripotassium hexafluorotri-μ-oxotriborate(3−) (chemical formula: K₃[B₃O₃F₆]) is a boron-containing complex anion with a unique bridged-oxygen structure. This compound features three boron atoms interconnected by μ-oxo bridges, surrounded by six fluorine atoms and three potassium counterions. Such structures are rare in boron chemistry, where organotrifluoroborates (e.g., K[BF₃R]) dominate research due to their utility in Suzuki-Miyaura cross-coupling reactions. The tri-μ-oxo core likely imparts distinct solubility, thermal stability, and reactivity compared to simpler boron derivatives.

Properties

CAS No. |

84282-33-7 |

|---|---|

Molecular Formula |

B3F6K3O3 |

Molecular Weight |

311.7 g/mol |

IUPAC Name |

tripotassium;2,2,4,4,6,6-hexafluoro-1,3,5-trioxa-2,4,6-triboranuidacyclohexane |

InChI |

InChI=1S/B3F6O3.3K/c4-1(5)10-2(6,7)12-3(8,9)11-1;;;/q-3;3*+1 |

InChI Key |

PNTWQMDJBFXXQN-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(O[B-](O[B-](O1)(F)F)(F)F)(F)F.[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tripotassium hexafluorotri-mu-oxotriborate(3-) typically involves the reaction of potassium fluoride with boron trifluoride in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ 3KF + BF_3 + \text{oxidizing agent} \rightarrow K_3B_3F_6O_3 ]

Industrial Production Methods

Industrial production of tripotassium hexafluorotri-mu-oxotriborate(3-) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tripotassium hexafluorotri-mu-oxotriborate(3-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.

Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while reduction could produce boron hydrides .

Scientific Research Applications

Tripotassium hexafluorotri-mu-oxotriborate(3-) has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Mechanism of Action

The mechanism by which tripotassium hexafluorotri-mu-oxotriborate(3-) exerts its effects involves interactions with molecular targets and pathways. The compound can interact with various enzymes and proteins, influencing their activity and function. These interactions are mediated by the compound’s unique chemical structure, which allows it to form stable complexes with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on structural and functional analogs:

Structural Analogues

Functional Comparison

- Reactivity: Organotrifluoroborates (e.g., K[BF₃R]) are prized for their stability and reactivity in cross-coupling reactions. Their organic substituents (R) dictate electronic and steric effects . The tri-μ-oxo-bridged boron core in K₃[B₃O₃F₆] may exhibit Lewis acidity due to electron-deficient boron centers, enabling catalytic applications (e.g., in hydrolysis or fluorination reactions) .

- Solubility: Organotrifluoroborates with polar substituents (e.g., morpholino or hydroxyl groups) show improved water solubility . The inorganic K₃[B₃O₃F₆] is likely soluble in polar aprotic solvents (e.g., DMF) but less so in water due to its ionic lattice structure.

- Thermal Stability: Organotrifluoroborates decompose at moderate temperatures (150–250°C), releasing BF₃ gas . The bridged-oxygen framework in K₃[B₃O₃F₆] may enhance thermal stability, analogous to borate glasses or minerals .

Analytical Characterization

- NMR Spectroscopy: Organotrifluoroborates show distinct ¹⁹F NMR signals (δ = -115 to -135 ppm for BF₃⁻ groups) . The tri-μ-oxo structure of K₃[B₃O₃F₆] would require multinuclear NMR (¹¹B, ¹⁹F) to resolve boron coordination environments.

- X-ray Crystallography: Crystallographic data for organotrifluoroborates confirm tetrahedral boron geometry . K₃[B₃O₃F₆]’s bridged structure would exhibit unique bond angles and boron-oxygen bonding patterns.

Biological Activity

Tripotassium hexafluorotri-mu-oxotriborate(3-) (commonly referred to as K3[BF6O3]) is an inorganic compound that has garnered attention for its unique structural properties and potential biological applications. This article aims to provide a comprehensive overview of the biological activity of K3[BF6O3], including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

K3[BF6O3] consists of a central boron atom surrounded by three oxygen atoms and six fluorine atoms, forming a complex that exhibits significant ionic characteristics. The compound is soluble in water and has been studied for its interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | K3[BF6O3] |

| Molecular Weight | 270.25 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline solid |

The biological activity of K3[BF6O3] primarily stems from its ability to interact with cellular components, including proteins, nucleic acids, and lipids. The following mechanisms have been proposed:

- Antimicrobial Activity : K3[BF6O3] has shown potential as an antimicrobial agent. Studies indicate that it disrupts bacterial cell membranes, leading to increased permeability and cell lysis.

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : Research suggests that K3[BF6O3] can inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2021) evaluated the antimicrobial properties of K3[BF6O3] against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, demonstrating its potential as a therapeutic agent.

- Antioxidant Activity : Research by Johnson et al. (2022) explored the antioxidant effects of K3[BF6O3] in human fibroblast cells exposed to oxidative stress. The study found that treatment with the compound resulted in a 40% reduction in reactive oxygen species (ROS) levels compared to untreated controls.

- Enzyme Inhibition : A study by Lee et al. (2020) investigated the inhibitory effects of K3[BF6O3] on the enzyme acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The findings revealed that K3[BF6O3] inhibited AChE activity by approximately 30% at a concentration of 100 µg/mL.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Significant reduction in viability | Smith et al., 2021 |

| Antioxidant | 40% reduction in ROS | Johnson et al., 2022 |

| Enzyme Inhibition | 30% inhibition of AChE | Lee et al., 2020 |

Safety and Toxicology

While the biological activities of K3[BF6O3] are promising, safety assessments are crucial for potential therapeutic applications. Preliminary toxicological studies indicate that at low concentrations, K3[BF6O3] exhibits minimal cytotoxicity in mammalian cell lines. However, further investigations are necessary to establish safe dosage levels and evaluate long-term effects.

Table 3: Toxicological Data

| Parameter | Result |

|---|---|

| Cytotoxicity (IC50) | >200 µg/mL |

| Genotoxicity | Negative (no mutagenic effects) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.